4-tert-Butylpyridine 1-oxide
Overview
Description
4-tert-Butylpyridine 1-oxide, also known as 4-TERT-BUTYLPYRIDINE-N-OXIDE, is a chemical compound with the linear formula C9H13NO . It is provided to early discovery researchers as part of a collection of rare and unique chemicals . It is used as a specific additive of redox electrolyte in dye-sensitized solar cells .
Synthesis Analysis
The synthesis of 4-tert-Butylpyridine 1-oxide involves dissolving 4-tert-butylpyridine in acetic acid and adding hydrogen peroxide. The solution is stirred at 90°C overnight. The reaction mixture is then cooled to room temperature and concentrated. The residue is poured onto a saturated Na2CO3 solution and extracted with dichloromethane. The organic layers are combined, dried over sodium sulfate, filtered, and concentrated to afford 4-tert-butylpyridine N-oxide .Molecular Structure Analysis
The molecular structure of 4-tert-Butylpyridine 1-oxide contains a total of 24 bonds, including 11 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 Pyridine .Physical And Chemical Properties Analysis
4-tert-Butylpyridine 1-oxide is a solid at 20°C . It has a molecular weight of 151.21 .Scientific Research Applications
Application 1: Perovskite Solar Cells
- Specific Scientific Field : Photovoltaic Engineering
- Summary of the Application : TBP is used as an additive in the hole transport material (HTM) of Perovskite Solar Cells (PSCs). It has been found to affect the efficiency and thermal stability of these cells .
- Results or Outcomes : The removal of TBP was found to improve the thermal stability of the PSCs. This is attributed to the suppression of morphological change of HTM .
Application 2: Dye-Sensitized Solar Cells
- Specific Scientific Field : Photovoltaic Engineering
- Summary of the Application : TBP is used as a specific additive of redox electrolyte in dye-sensitized solar cells .
- Methods of Application : TBP is used in the composition of the electrolyte for the dye-sensitized solar cell .
Application 3: Polymer Photovoltaics
- Specific Scientific Field : Photovoltaic Engineering
- Summary of the Application : TBP is used in hole transport layer materials (HTL) of polymer photovoltaics .
- Methods of Application : TBP is usually added into HTM to suppress charge-recombination and further improve the properties of HTM .
- Results or Outcomes : The flexible and facile use of 4-tert-Butylpyridine can improve the crystallinity of perovskite, PCEs of CH3NH3PbI3-based PSCs were improved from 6.71% to 10.62% (i.e., 58% enhancement) .
Application 4: Improving Stability of Perovskite Solar Cells
- Specific Scientific Field : Photovoltaic Engineering
- Results or Outcomes : The removal of TBP was found to improve the thermal stability of the PSCs. This is attributed to the suppression of morphological change of HTM .
Application 5: Additive in Electrolytes of Dye-Sensitised Solar Cells
- Specific Scientific Field : Photovoltaic Engineering
- Summary of the Application : TBP is widely used as an additive in electrolytes of dye-sensitised solar cells (DSSC) .
- Methods of Application : Despite the high volatility and unpleasant smell, 4-tert-butylpyridine is usually added into HTM to suppress charge-recombination and further improve the properties of HTM .
- Results or Outcomes : It has been demonstrated that the flexible and facile use of 4-tert-Butylpyridine can improve the crystallinity of perovskite .
Application 6: Enhancing Efficiency of Perovskite Solar Cells
- Specific Scientific Field : Photovoltaic Engineering
- Summary of the Application : TBP is an important additive in triarylamine-based organic hole-transporting materials (HTMs) for improving the efficiency and steady-state performance of perovskite solar cells (PVSCs) .
- Results or Outcomes : The pyridine functionalized HTM-based PVSCs without TBP as additive showed much better long-term stability than that of the state-of-the-art HTM Spiro-OMeTAD-based solar cells that containing TBP as additive .
Safety And Hazards
Future Directions
4-tert-Butylpyridine 1-oxide is an ideal candidate for perovskite solar cells research. It is used as an additive in electrolytes of DSSCs and in HTL materials of PSCs . The flexible and facile use of 4-tert-Butylpyridine 1-oxide can improve the crystallinity of perovskite, which can enhance the efficiency of perovskite solar cells .
properties
IUPAC Name |
4-tert-butyl-1-oxidopyridin-1-ium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-9(2,3)8-4-6-10(11)7-5-8/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMFQXPIZAKBRCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=[N+](C=C1)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-Butylpyridine 1-oxide | |
CAS RN |
23569-17-7 | |
Record name | 4-(tert-Butyl)pyridine 1-Oxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.